2-Hexyl-2H-1,2,3-benzotriazole
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Overview
Description
2-Hexyl-2H-1,2,3-benzotriazole is a derivative of benzotriazole, a heterocyclic compound known for its versatility in various chemical applications. Benzotriazole itself is characterized by a five-membered ring containing three consecutive nitrogen atoms, fused with a benzene ring. The addition of a hexyl group to the benzotriazole structure enhances its properties, making it useful in a range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-2H-1,2,3-benzotriazole typically involves the alkylation of benzotriazole with a hexyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve high yields.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Hexyl-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hexyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexylbenzotriazole carboxylic acids, while reduction can produce hexylbenzotriazole alcohols.
Scientific Research Applications
2-Hexyl-2H-1,2,3-benzotriazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a corrosion inhibitor for metals, particularly copper and its alloys. The compound forms a protective layer on the metal surface, preventing oxidation and corrosion.
Biology: In biological research, this compound is used as a ligand in the study of enzyme interactions and protein binding.
Industry: In the industrial sector, this compound is used in the formulation of lubricants, coatings, and adhesives, where it enhances the durability and performance of the products.
Mechanism of Action
The mechanism of action of 2-Hexyl-2H-1,2,3-benzotriazole involves its ability to interact with metal surfaces and biological molecules. The compound’s triazole ring can coordinate with metal ions, forming stable complexes that inhibit corrosion. In biological systems, this compound can bind to specific proteins and enzymes, modulating their activity and stability. The hexyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Benzotriazole: The parent compound, known for its corrosion-inhibiting properties.
Tolyltriazole: A derivative with a tolyl group, used in similar applications as benzotriazole.
1-Hydroxybenzotriazole: Known for its use in peptide synthesis as a coupling reagent.
Uniqueness: 2-Hexyl-2H-1,2,3-benzotriazole stands out due to its enhanced lipophilicity and stability, making it more effective in applications requiring long-term protection and interaction with hydrophobic environments. The hexyl group also provides additional versatility in chemical modifications and functionalization.
Properties
IUPAC Name |
2-hexylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-2-3-4-7-10-15-13-11-8-5-6-9-12(11)14-15/h5-6,8-9H,2-4,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIGIMNMVICQGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1N=C2C=CC=CC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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